molecular formula C11H22ClNO B2880651 (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride CAS No. 2138511-20-1

(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride

Cat. No.: B2880651
CAS No.: 2138511-20-1
M. Wt: 219.75
InChI Key: OXNWWBBMVIIXHQ-UHFFFAOYSA-N
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Description

(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride is a valuable spirocyclic building block in organic synthesis and medicinal chemistry research. The unique three-dimensional structure of the 1-oxaspiro[4.6]undecane scaffold provides a rigid framework that is of significant interest for constructing complex molecules and probing biological systems. This compound, featuring a primary amine functional group, serves as a key intermediate for the development of novel pharmacological agents, particularly in the exploration of G-protein-coupled receptor (GPCR) ligands and enzyme inhibitors. Its application extends to the synthesis of compound libraries for high-throughput screening in drug discovery programs aimed at various therapeutic areas . The hydrochloride salt form ensures enhanced stability and solubility for more convenient handling in a wide range of experimental conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxaspiro[4.6]undecan-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11;/h10H,1-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWWBBMVIIXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound can be used in studies involving spirocyclic amines and their biological activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro System Heteroatom Key Features
(1-Oxaspiro[4.6]undecan-2-yl)methanamine HCl C₁₁H₂₂ClNO* ~219.75 (estimated) 4.6 Oxygen Larger spiro system, higher rigidity
{1-oxaspiro[4.5]decan-2-yl}methanamine HCl C₁₀H₂₀ClNO 205.72 4.5 Oxygen Shorter cycloalkane ring (5 vs. 6)
1-Oxa-8-azaspiro[4.5]decane HCl C₈H₁₆ClNO 193.67 4.5 Nitrogen Aza substitution alters basicity
(Tetrahydrofuran-3-yl)methanamine HCl C₅H₁₂ClNO 153.61 Non-spiro Oxygen Simpler tetrahydrofuran scaffold
6-oxaspiro[3.5]nonan-7-ylmethanamine HCl C₉H₁₈ClNO 199.70 3.5 Oxygen Smaller spiro system (3.5)

*Estimated based on structural analogy to {1-oxaspiro[4.5]decan-2-yl}methanamine HCl.

Key Observations:
  • Heteroatom Influence : Replacement of oxygen with nitrogen (e.g., 1-Oxa-8-azaspiro[4.5]decane HCl) introduces basicity, altering solubility and hydrogen-bonding capacity .
  • Molecular Weight : The target compound’s estimated molecular weight (~219.75) is higher than analogs with smaller spiro systems, which may affect pharmacokinetics (e.g., blood-brain barrier permeability).

Biological Activity

(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a spirocyclic structure that contributes to its biological activity. The oxaspiro moiety provides a unique scaffold that can interact with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, which can be summarized as follows:

  • Antinociceptive Effects : Studies have demonstrated that this compound can modulate pain pathways, potentially acting on receptors involved in nociception.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory disorders.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following pathways:

  • TRPV1 Modulation : The compound may sensitize transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in pain perception and inflammatory responses .
  • Inhibition of Neuroinflammatory Pathways : It may inhibit pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects .

In Vitro Studies

In vitro assays have shown that this compound interacts with various cell lines, demonstrating cytotoxicity against certain cancer cells while exhibiting low toxicity towards normal cells.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound. Notably:

  • Analgesic Activity : In rodent models, the compound exhibited significant analgesic effects comparable to standard analgesics.
  • Anti-inflammatory Efficacy : Administration in models of arthritis showed reduced swelling and pain behavior.

Case Studies

A notable case study involved the administration of this compound in a model of neuropathic pain. The results indicated a marked decrease in pain-related behaviors, supporting its potential as a therapeutic agent for chronic pain conditions.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar compounds compared to this compound:

Compound NameBiological ActivityMechanism of Action
Compound AAntinociceptiveTRPV1 antagonist
Compound BAnti-inflammatoryCytokine inhibition
This compoundAntinociceptive, Anti-inflammatoryTRPV1 modulation

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic applications.

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